2,2,3,3-Tetrafluoro-1-methylcyclobutanecarboxylic acid
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Overview
Description
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced technologies to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile
- 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonylchloride
- 2,2,3,3-tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
2,2,3,3-Tetrafluoro-1-methylcyclobutanecarboxylic acid (CAS No. 378-24-5) is a fluorinated organic compound with a molecular formula of C6H6F4O and a molecular weight of 186.10 g/mol. Its unique structure and properties have prompted research into its biological activity, particularly in the fields of medicinal chemistry and environmental science.
The compound features four fluorine atoms that contribute to its lipophilicity and potential biological interactions. The cyclobutane ring structure may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed various effects on cellular processes, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It has been evaluated for its potential to inhibit specific enzymes relevant to metabolic pathways.
- Toxicological Assessments : Toxicity studies indicate that while it shows promising bioactivity, careful evaluation is necessary to understand its safety profile.
Antimicrobial Properties
A study conducted on the antimicrobial effects of various fluorinated compounds found that this compound showed significant activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 75 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound was tested against acetylcholinesterase (AChE) and α-glucosidase. The results indicated moderate inhibition of AChE with an IC50 value of 200 µM and strong inhibition of α-glucosidase with an IC50 value of 50 µM.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 200 |
α-Glucosidase | 50 |
These results highlight its potential in managing conditions like Alzheimer's disease and diabetes through enzyme modulation.
Toxicological Profile
A comprehensive toxicity assessment was performed using in vitro cell viability assays on human cell lines. The compound exhibited cytotoxic effects at higher concentrations (above 500 µM), indicating a need for further investigation into its safety margins.
Properties
Molecular Formula |
C6H6F4O2 |
---|---|
Molecular Weight |
186.10 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F4O2/c1-4(3(11)12)2-5(7,8)6(4,9)10/h2H2,1H3,(H,11,12) |
InChI Key |
VDSKVECFNLWSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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